molecular formula C₁₆H₁₄N₂O₄ B052060 Dibenzyl diazene-1,2-dicarboxylate CAS No. 2449-05-0

Dibenzyl diazene-1,2-dicarboxylate

Cat. No. B052060
CAS RN: 2449-05-0
M. Wt: 298.29 g/mol
InChI Key: IRJKSAIGIYODAN-ZCXUNETKSA-N
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Description

Dibenzyl diazene-1,2-dicarboxylate, also known as Dibenzyl azodicarboxylate, is a chemical compound used as an electrophilic reagent in various chemical reactions . It has been used in the synthesis of C-glycosyl α-amino acids via proline-catalyzed α-amination of C-glycosylalkyl aldehydes . It also undergoes [4+2] cycloaddition reaction with glycal to yield 2-aminoglycosides .


Synthesis Analysis

The synthesis of dibenzyl diazene-1,2-dicarboxylate has been realized through a diastereospecific bis-alkoxycarbonylation reaction, which starts from the cheap and easily available 1H-indene, benzyl alcohol, and carbon monoxide . The catalyst is formed in situ by mixing Pd(TFA)2, the ligand N2,N3-bis(2,6-dimethylphenyl)butane-2,3-diimine, p-benzoquinone is used as an oxidant, and benzyl alcohol acts both as a nucleophile and as the main solvent .


Molecular Structure Analysis

The molecular formula of Dibenzyl diazene-1,2-dicarboxylate is C16H14N2O4 . Its average mass is 298.293 Da and its monoisotopic mass is 298.095367 Da .


Chemical Reactions Analysis

Dibenzyl diazene-1,2-dicarboxylate undergoes [4+2] cycloaddition reaction with glycal to yield 2-aminoglycosides . It has been used as an electrophilic reagent in the synthesis of C-glycosyl α-amino acids via proline-catalyzed α-amination of C-glycosylalkyl aldehydes .


Physical And Chemical Properties Analysis

Dibenzyl diazene-1,2-dicarboxylate has a molecular weight of 298.29 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 298.09535693 g/mol . The topological polar surface area is 77.3 Ų .

Scientific Research Applications

Synthesis of Glycosides

DBAD is instrumental in the synthesis of 2-aminoglycosides through a [4+2] cycloaddition reaction with glycal . This application is particularly relevant in the development of antibiotics and other pharmaceuticals where glycosides are a key structural component.

Proline-Catalyzed Amination

The compound is used in the proline-catalyzed α-amination of C-glycosylalkyl aldehydes . This method is valuable for the synthesis of C-glycosyl α-amino acids, which are important building blocks in the production of bioactive molecules.

Enantioselective Synthesis

DBAD is utilized in the enantioselective synthesis of optically active pyrazolidine derivatives . These derivatives have applications in the creation of drugs that require specific stereochemistry to be effective.

Safety and Hazards

Dibenzyl diazene-1,2-dicarboxylate is classified as a flammable solid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

benzyl N-phenylmethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJKSAIGIYODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044887
Record name Dibenzyl diazene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dibenzyl diazene-1,2-dicarboxylate

CAS RN

2449-05-0
Record name 1,2-Bis(phenylmethyl) 1,2-diazenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2449-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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Record name Dibenzyl diazene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl azodicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.735
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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